2-Bromo-6-fluoro-5-methylpyridin-3-amine
Description
Contextualization within Halogenated and Alkyl-Substituted Pyridine (B92270) Chemistry
Halogenated and alkyl-substituted pyridines represent a critical subclass of pyridine derivatives. The introduction of halogen atoms, such as bromine and fluorine, and alkyl groups like methyl, onto the pyridine ring dramatically influences its electronic and steric properties. The electronegativity and size of these substituents can direct the regioselectivity of subsequent chemical transformations and modulate the biological activity of the resulting molecules.
The presence of both a bromine and a fluorine atom in 2-Bromo-6-fluoro-5-methylpyridin-3-amine is particularly significant. The bromine atom can serve as a versatile handle for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The fluorine atom, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and bioavailability in medicinal chemistry contexts. The methyl group provides steric bulk and can influence the conformational preferences of the molecule. The amino group is a key functional group that can participate in a wide range of chemical reactions and is often crucial for biological activity.
Fundamental Significance of Functionalized Pyridine Scaffolds in Advanced Organic Synthesis
Functionalized pyridine scaffolds are indispensable building blocks in modern organic synthesis. Their utility stems from their ability to serve as precursors for the construction of more complex molecular architectures. The pyridine ring system is a common feature in many pharmaceuticals, agrochemicals, and materials. The strategic placement of functional groups on the pyridine ring allows for a modular approach to the synthesis of diverse compound libraries, which is essential for drug discovery and development.
The reactivity of the pyridine ring, which can be tuned by its substituents, allows for a wide range of chemical transformations, including nucleophilic and electrophilic aromatic substitutions, metal-catalyzed cross-coupling reactions, and condensations. This versatility makes functionalized pyridines highly sought-after intermediates in the synthesis of a myriad of target molecules.
Overview of Academic Research Trajectories Pertaining to this compound
While specific, in-depth research exclusively focused on this compound is not extensively documented in publicly available literature, its structure suggests its potential utility as a key intermediate in several research areas. The combination of a reactive bromine atom, a fluorine atom known to impart desirable properties, a methyl group, and an amino group on a pyridine core makes it a valuable synthon.
Research trajectories likely involve its use in the synthesis of novel bioactive molecules. For instance, the bromine atom could be utilized in Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to introduce a variety of substituents at the 2-position. The amino group could be acylated, alkylated, or used to form other nitrogen-containing heterocycles. The fluorine and methyl groups would be expected to modulate the biological activity and pharmacokinetic properties of the resulting derivatives. The compound's CAS number is 1253654-77-1, and it has a molecular formula of C₆H₆BrFN₂. synquestlabs.com
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 1253654-77-1 synquestlabs.com |
| Molecular Formula | C₆H₆BrFN₂ synquestlabs.com |
| Molecular Weight | 205.03 g/mol |
| Purity | ≥95% synquestlabs.com |
Strategies for Selective Pyridine Ring Functionalization
Regioselective Halogenation Approaches
The introduction of halogen atoms at specific positions on the pyridine ring is a fundamental step in the synthesis of many complex heterocyclic compounds. Electrophilic aromatic bromination is a common method for preparing aryl bromides, which are valuable intermediates in organic synthesis mdpi.comnih.gov. The positional selectivity of these reactions is crucial and can be influenced by the existing substituents on the ring and the reaction conditions mdpi.com. For instance, the presence of activating groups like amino or methyl groups can direct incoming electrophiles.
Theoretical analysis and experimental verification have been used to understand and predict the regioselectivity of electrophilic aromatic bromination mdpi.comnih.gov. Various brominating agents are employed, with N-bromosuccinimide (NBS) being a common choice for its milder reaction conditions compared to elemental bromine mdpi.com. The control of reaction temperature can also achieve high regioselectivity in the bromination of aromatic compounds mdpi.com.
Fluorination of the pyridine ring often requires more specialized techniques due to the high reactivity of fluorine. A common route to introduce a fluorine atom is through the Schiemann reaction, which involves the diazotization of an amino group followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt. A novel synthesis route for 2-amino-5-fluoropyridine utilizes this reaction starting from 2-aminopyridine researchgate.net.
| Halogenation Method | Reagents | Key Features | Typical Application |
|---|---|---|---|
| Electrophilic Bromination | N-Bromosuccinimide (NBS), Br2 | Regioselectivity is influenced by existing substituents and reaction conditions. | Introduction of bromine atoms onto activated or deactivated pyridine rings. |
| Schiemann Reaction (Fluorination) | NaNO2, HBF4, followed by heat | Converts an amino group to a fluorine atom via a diazonium salt. | Synthesis of fluoropyridines from aminopyridine precursors. |
Selective Amination Reactions
The introduction of an amino group onto a pyridine ring can be achieved through several methods, including nucleophilic aromatic substitution (SNAr) of halopyridines and transition metal-catalyzed amination reactions. The choice of method often depends on the nature of the pyridine substrate and the desired amine.
Copper-catalyzed amination of aryl halides has emerged as a versatile method for forming C-N bonds researchgate.netacs.org. These reactions can be performed under microwave irradiation to shorten reaction times and often use mild bases like potassium carbonate, which broadens the substrate scope researchgate.net. Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are also powerful tools for the synthesis of aminopyridines from halopyridine precursors researchgate.net. These methods are known for their high efficiency and selectivity.
The amination of dihalopyridines, such as 2,6-dihalopyridines, can be controlled to achieve either mono- or di-amination by adjusting the reaction conditions and stoichiometry of the reagents acs.orgcas.cz. For instance, selective substitution of one halogen is possible in short reaction times using microwave-assisted copper-catalyzed amination researchgate.net. The Chichibabin reaction, which involves the direct amination of pyridine with sodium amide, is a classic method for synthesizing 2-aminopyridines google.com.
| Amination Method | Catalyst/Reagent | Key Features | Typical Application |
|---|---|---|---|
| Copper-Catalyzed Amination | CuI with a ligand (e.g., DMPAO) | Effective for amination of halopyridines, can be microwave-assisted. | Synthesis of aminopyridines from chloro- or bromopyridines. |
| Palladium-Catalyzed Amination (Buchwald-Hartwig) | Pd catalyst with a phosphine (B1218219) ligand | High activity and selectivity for a wide range of substrates. | Coupling of aryl halides with amines. |
| Chichibabin Reaction | Sodium amide (NaNH2) | Direct amination of the pyridine ring. | Synthesis of 2-aminopyridines. |
Introduction of Methyl and Other Alkyl Moieties
The introduction of a methyl group onto a pyridine ring can be accomplished through various synthetic strategies. One common approach involves the use of organometallic reagents, such as Grignard reagents or organolithium compounds, in reactions with suitable pyridine precursors. For example, a methyl group can be introduced by reacting a halopyridine with an appropriate organometallic reagent in the presence of a transition metal catalyst.
Another strategy is to start with a pyridine derivative that already contains the methyl group. For instance, 3-methylpyridine-1-oxide can be used as a starting material for the synthesis of 2-amino-5-methylpyridine google.com. The synthesis of pyridine derivatives can also be achieved via Suzuki cross-coupling reactions of bromomethylpyridines with arylboronic acids, which allows for the formation of C-C bonds mdpi.com.
Multistep Synthetic Routes to this compound
The synthesis of a multi-substituted pyridine like this compound requires a carefully planned sequence of reactions to ensure the correct placement of each functional group. The order of introduction of the bromo, fluoro, methyl, and amino groups is critical to the success of the synthesis.
Sequential Introductions of Halogen and Amine Groups
A plausible synthetic route for this compound could involve the sequential introduction of the halogen and amine functionalities onto a pre-existing methylpyridine core. For example, starting with a suitable methylpyridine derivative, a halogenation step could be followed by an amination reaction, or vice versa.
One potential pathway could begin with the synthesis of a dihalomethylpyridine, followed by selective amination. For instance, the reaction of 2,6-dihalopyridines with amines can be controlled to yield mono-aminated products acs.orgcas.czgeorgiasouthern.edu. A subsequent halogenation or functional group interconversion could then be used to install the remaining substituents. The synthesis of 5-bromo-2-methylpyridin-3-amine from 5-bromo-2-methyl-3-nitropyridine by reduction of the nitro group is a known transformation that could be adapted chemicalbook.com.
A hypothetical route could start from a 2,6-dihalo-3-methylpyridine. Selective amination at the 3-position could be challenging due to the directing effects of the halogens. Alternatively, starting with a 3-amino-5-methylpyridine chemimpex.com, one could perform sequential halogenations. The amino group is a strong activating group and would direct electrophilic bromination to the ortho and para positions. Protection of the amino group might be necessary to control the regioselectivity of the halogenation steps.
Adaptations from Differentially Substituted Pyridine Precursors
The synthesis can also be envisioned by adapting routes from differentially substituted pyridine precursors. For example, starting with a commercially available or readily synthesized fluorinated pyridine, such as 6-fluoropyridin-3-amine matrix-fine-chemicals.com, one could introduce the bromo and methyl groups. The amino group would direct bromination to the 2-position. Subsequent introduction of the methyl group at the 5-position could potentially be achieved through a directed metalation-alkylation sequence.
Another approach could involve starting with a brominated pyridine derivative. The synthesis of novel pyridine-based derivatives via Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine has been reported mdpi.com. While this specific reaction builds a C-C bond at the 5-position, the starting material itself is a valuable precursor. A synthetic route could potentially involve the fluorination of a related bromomethylaminopyridine.
A common strategy for synthesizing polysubstituted pyridines involves the cyclization of linear precursors nih.gov. While this approach is powerful, it may be less direct for the specific substitution pattern of this compound.
The synthesis of 6-Bromo-5-fluoro-3-methyl-pyridin-2-amine has been described as a multi-step process involving bromination of 4-methylpyridine, followed by fluorination and then amination smolecule.com. A similar logic could be applied to the synthesis of the target isomer, this compound, by carefully choosing the starting materials and the sequence of reactions to achieve the desired regiochemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-fluoro-5-methylpyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2/c1-3-2-4(9)5(7)10-6(3)8/h2H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFQCXQGEHJXSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1F)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10721416 | |
| Record name | 2-Bromo-6-fluoro-5-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10721416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253654-77-1 | |
| Record name | 2-Bromo-6-fluoro-5-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10721416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Characterization of 2 Bromo 6 Fluoro 5 Methylpyridin 3 Amine
Vibrational Spectroscopy for Molecular Structure Elucidation (FT-IR, FT-Raman)
In the FT-IR spectrum, characteristic absorption bands would be expected. The N-H stretching vibrations of the primary amine group (-NH₂) are anticipated to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl group and the aromatic pyridine (B92270) ring would be observed around 2850-3100 cm⁻¹. The region between 1400-1650 cm⁻¹ would be complex, featuring bands corresponding to the C=C and C=N stretching vibrations of the pyridine ring, as well as N-H bending (scissoring) vibrations. Furthermore, the C-F and C-Br stretching vibrations would produce strong, characteristic bands in the fingerprint region, typically below 1200 cm⁻¹ and 700 cm⁻¹ respectively.
FT-Raman spectroscopy would offer complementary information. While the N-H and C-H stretches would also be present, the symmetric vibrations of the pyridine ring are often more intense in the Raman spectrum compared to the FT-IR. The C-Br bond, in particular, is expected to give a strong Raman signal at low wavenumbers.
Table 1: Expected FT-IR and FT-Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (-NH₂) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Amine (-NH₂) | Bending (Scissoring) | 1580 - 1650 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Methyl (-CH₃) | Symmetric & Asymmetric Stretch | 2850 - 2980 |
| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |
| C-F | Stretch | 1000 - 1200 |
| C-Br | Stretch | 500 - 700 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the detailed structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR would provide unambiguous evidence for the constitution of 2-Bromo-6-fluoro-5-methylpyridin-3-amine.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The two protons of the amine group (-NH₂) would likely appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration, typically in the range of 3.5-5.0 ppm. The methyl group (-CH₃) protons would give rise to a sharp singlet at approximately 2.1-2.4 ppm. The sole aromatic proton on the pyridine ring (at position 4) would appear as a singlet, though it may show a small coupling to the fluorine atom (⁴JHF). Its chemical shift would be influenced by the surrounding substituents.
¹³C NMR: The carbon-13 NMR spectrum would show six distinct signals, one for each carbon atom in the unique electronic environments of the molecule. The chemical shifts provide significant structural information. The carbon of the methyl group (-CH₃) would be found at the highest field (lowest ppm value), likely around 15-25 ppm. The four aromatic carbons would resonate in the typical range of 110-160 ppm. The carbon atoms directly bonded to the electronegative fluorine (C-6) and bromine (C-2) atoms would be significantly affected. The C-F bond would result in a large coupling constant (¹JCF), splitting the C-6 signal into a doublet. The C-Br signal (C-2) would also be shifted downfield. The positions of C-3 (bonded to the amine) and C-5 (bonded to the methyl group) would also be clearly distinguishable.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges
| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | -NH₂ | 3.5 - 5.0 | broad singlet |
| ¹H | -CH₃ | 2.1 - 2.4 | singlet |
| ¹H | Ar-H (C4-H) | 7.0 - 8.0 | singlet (or doublet due to ⁴JHF) |
| ¹³C | -CH₃ | 15 - 25 | quartet |
| ¹³C | C-2 (C-Br) | ~110 - 125 | singlet |
| ¹³C | C-3 (C-NH₂) | ~135 - 150 | singlet |
| ¹³C | C-4 | ~120 - 135 | singlet |
| ¹³C | C-5 | ~130 - 145 | singlet |
| ¹³C | C-6 (C-F) | ~150 - 165 | doublet (large ¹JCF) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. For this compound, the spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would be expected to show absorption bands corresponding to π → π* and n → π* transitions. The substituted pyridine ring constitutes the primary chromophore. The presence of the amino group (an auxochrome) would likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine. Typically, substituted pyridines exhibit strong absorption bands below 300 nm.
Mass Spectrometry Techniques for Structural Confirmation and Reaction Monitoring (e.g., GC-MS, LC-MS)
Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₆BrFN₂), the molecular weight is 205.03 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 204 and 206 with a characteristic isotopic pattern (approximately 1:1 ratio) due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).
Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for analyzing the purity of the compound and for monitoring its formation in a chemical reaction. synquestlabs.com The fragmentation pattern in the mass spectrum would provide further structural confirmation. Common fragmentation pathways would involve the loss of the bromine atom, a methyl radical, or hydrogen cyanide (HCN) from the pyridine ring.
X-ray Crystallography for Solid-State Molecular Structure Determination
The definitive method for determining the precise three-dimensional arrangement of atoms in the solid state is single-crystal X-ray crystallography. While obtaining a suitable single crystal of this compound is a prerequisite, a successful analysis would provide a wealth of information.
This technique would confirm the substitution pattern on the pyridine ring and provide precise bond lengths and angles for all atoms in the molecule. It would also reveal the planarity of the pyridine ring and the conformation of the amino and methyl substituents relative to the ring. Furthermore, X-ray crystallography would elucidate the intermolecular interactions, such as hydrogen bonding involving the amine group and the pyridine nitrogen, which govern the packing of the molecules in the crystal lattice.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Studies on Electronic Structure and Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. For substituted pyridines, DFT methods, such as those employing the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are commonly used to investigate molecular properties. nih.govmdpi.com
Molecular geometry optimization is a computational process used to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest potential energy. nih.gov For 2-Bromo-6-fluoro-5-methylpyridin-3-amine, this analysis would predict the most stable conformation by calculating bond lengths, bond angles, and dihedral angles.
The pyridine (B92270) ring is expected to be largely planar. However, the presence of diverse substituents—an amino group, a methyl group, and two different halogen atoms (bromine and fluorine)—would induce slight distortions in the ring and influence the orientation of the amino group. Conformational analysis, particularly focusing on the rotation around the C3-NH2 bond, is crucial to identify the global minimum energy structure. nih.gov
Table 1: Predicted Geometric Parameters from DFT Optimization Note: Specific calculated values for this compound are not available in the searched literature. This table represents the types of parameters that would be determined.
| Parameter | Description | Typical Expected Value Range |
|---|---|---|
| C-C (ring) | Carbon-carbon bond lengths within the pyridine ring. | 1.38 - 1.40 Å |
| C-N (ring) | Carbon-nitrogen bond lengths within the pyridine ring. | 1.33 - 1.35 Å |
| C-Br | Bond length between carbon and bromine. | ~1.89 Å |
| C-F | Bond length between carbon and fluorine. | ~1.35 Å |
| C-C (methyl) | Bond length between the ring and methyl carbon. | ~1.51 Å |
| C-NH2 | Bond length between the ring and the amino nitrogen. | ~1.39 Å |
| ∠C-N-C | Bond angle within the pyridine ring at the nitrogen atom. | ~117° |
| ∠C-C-Br | Bond angle involving the bromine substituent. | ~120° |
| ∠C-C-F | Bond angle involving the fluorine substituent. | ~120° |
Frontier Molecular Orbital (FMO) theory is fundamental to predicting a molecule's chemical reactivity and kinetic stability. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the π-system of the pyridine ring. Conversely, the LUMO would likely be distributed across the pyridine ring, with significant contributions from the carbon atoms bonded to the electron-withdrawing bromine and fluorine atoms.
Table 2: Frontier Molecular Orbital Properties Note: Specific calculated energies for this compound are not available in the searched literature. This table outlines the properties determined in an FMO analysis.
| Property | Symbol | Description |
|---|---|---|
| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. |
| Energy Gap | ΔE | The difference in energy between the LUMO and HOMO (ΔE = ELUMO - EHOMO). |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map illustrates regions of negative potential (red to yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue to green), which are electron-poor and prone to nucleophilic attack. researchgate.net
In this compound, the most negative potential (red) is expected to be concentrated around the nitrogen atom of the pyridine ring and the lone pair of the amino group, indicating these are the primary sites for protonation and hydrogen bonding. nih.gov The regions around the hydrogen atoms and the electron-withdrawing halogens would exhibit positive electrostatic potential (blue), marking them as potential sites for nucleophilic interaction.
Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution, intramolecular bonding, and orbital interactions. science.gov It calculates the charges on each atom (NBO or Mulliken charges) and identifies stabilizing interactions, such as hyperconjugation between occupied (donor) and unoccupied (acceptor) orbitals.
Reactivity Descriptors and Quantum Chemical Parameters
From the energies of the frontier orbitals (HOMO and LUMO), several quantum chemical parameters can be calculated to describe a molecule's reactivity. mdpi.com These global reactivity descriptors provide a quantitative measure of chemical behavior.
Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.
Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η ≈ (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.
Chemical Potential (μ): The escaping tendency of electrons. It is calculated as μ ≈ -(I + A) / 2.
Electrophilicity Index (ω): A measure of the ability of a species to accept electrons. It is given by ω = μ² / (2η).
Nucleophilicity: A measure of a compound's ability to donate electrons. While several nucleophilicity indices exist, they are generally inversely related to ionization potential and the electrophilicity index.
Table 3: Quantum Chemical Reactivity Descriptors Note: Specific calculated values for this compound are not available in the searched literature. This table defines the key reactivity descriptors derived from DFT calculations.
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential | I ≈ -EHOMO | Predicts the ease of oxidation. |
| Electron Affinity | A ≈ -ELUMO | Predicts the ease of reduction. |
| Chemical Hardness | η ≈ (ELUMO - EHOMO) / 2 | Measures molecular stability and reactivity. |
| Electronegativity | χ ≈ (I + A) / 2 | Measures the power of an atom or group to attract electrons. |
| Electrophilicity Index | ω = μ² / (2η) | Quantifies the electrophilic nature of a molecule. |
Thermodynamic Properties and Stability Calculations
Computational chemistry can predict key thermodynamic properties at different temperatures, providing insight into the stability and formation of this compound. nih.gov By performing frequency calculations on the optimized geometry, properties such as zero-point vibrational energy (ZPVE), enthalpy (H), entropy (S), and Gibbs free energy (G) can be determined. These calculations are vital for assessing the thermal stability of the molecule and predicting the spontaneity of reactions in which it might participate. nih.gov
Prediction of Non-Linear Optical (NLO) Properties
Currently, there is a notable absence of specific theoretical or experimental studies in publicly accessible scientific literature that focus on the non-linear optical (NLO) properties of this compound. Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for predicting such properties. These investigations typically involve the calculation of key parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). These parameters are crucial in quantifying a molecule's response to an external electric field and its potential for applications in NLO materials.
For related substituted pyridine derivatives, computational studies have demonstrated that the strategic placement of electron-donating groups (like the amino group) and electron-withdrawing groups (such as bromo and fluoro substituents) can significantly enhance NLO responses. The interplay of these substituents on the pyridine ring can lead to a substantial charge transfer, which is a primary determinant of the magnitude of the hyperpolarizability.
A hypothetical computational analysis of this compound would likely reveal the influence of its specific substitution pattern. The amino group at position 3 and the methyl group at position 5 would act as electron donors, while the bromo and fluoro atoms at positions 2 and 6, respectively, would serve as electron acceptors. This "push-pull" configuration is a well-established strategy for designing molecules with significant NLO effects.
To provide a concrete, albeit illustrative, example, a data table based on hypothetical DFT calculations for a similar, generic substituted pyridine is presented below. It is crucial to emphasize that the following data does not represent this compound and is for demonstrative purposes only, showcasing the typical outputs of such a computational study.
| Calculated Parameter | Hypothetical Value | Unit |
| Dipole Moment (μ) | 3.5 | Debye |
| Mean Polarizability (α) | 150 | a.u. |
| First-Order Hyperpolarizability (β) | 2500 | a.u. |
Solvation Effects in Computational Modeling
The influence of a solvent on the properties of a molecule is a critical aspect of computational chemistry, and various solvation models are employed to simulate these effects. For a polar molecule like this compound, the surrounding solvent can significantly alter its geometric and electronic properties, including its NLO response.
Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), are commonly used to account for the bulk electrostatic effects of a solvent. These models treat the solvent as a continuous dielectric medium rather than as individual molecules, which offers a balance between computational cost and accuracy.
In the context of this compound, a computational study incorporating a solvation model would be expected to show a stabilization of charge-separated states. This would likely lead to an increase in the calculated dipole moment and hyperpolarizability in polar solvents compared to the gas phase. The choice of solvent would be critical, with more polar solvents generally inducing a greater effect.
To illustrate the potential impact of solvation, a hypothetical data table is provided below, showing the variation of the first-order hyperpolarizability (β) of a generic substituted pyridine in different solvents. This data is purely illustrative and does not correspond to actual calculations for this compound.
| Solvent | Dielectric Constant (ε) | Hypothetical First-Order Hyperpolarizability (β) (a.u.) |
| Gas Phase | 1 | 2500 |
| Dichloromethane | 8.93 | 3200 |
| Ethanol (B145695) | 24.55 | 3800 |
| Water | 80.1 | 4500 |
Explicit solvation models, where individual solvent molecules are included in the quantum mechanical calculation, could provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding between the amino group of the compound and protic solvent molecules. However, these methods are significantly more computationally demanding. To date, no specific studies employing either implicit or explicit solvation models for this compound have been reported in the available literature.
Role As a Key Synthetic Building Block and Chemical Scaffold
Applications in the Synthesis of Complex Organic Architectures
The strategic placement of functional groups on 2-Bromo-6-fluoro-5-methylpyridin-3-amine makes it an ideal starting material for creating elaborate organic structures. chembk.comscisupplies.eu The bromine atom, in particular, acts as a versatile handle for cross-coupling reactions, while the amino group can be readily derivatized.
The synthesis of substituted pyridine (B92270) derivatives is a cornerstone of medicinal chemistry and materials science. This compound is a key precursor for this purpose, primarily through palladium-catalyzed cross-coupling reactions. The bromine atom at the 2-position is amenable to substitution, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups.
For instance, Suzuki cross-coupling reactions, a powerful method for forming carbon-carbon bonds, can be employed. mdpi.com By reacting this compound with various boronic acids in the presence of a palladium catalyst, a diverse library of 5-methyl-3-amino-6-fluoro-2-substituted-pyridine derivatives can be generated. mdpi.com Similarly, other coupling reactions like Heck and Sonogashira could be utilized to introduce alkenyl and alkynyl functionalities, respectively. Furthermore, the fluorine atom can be displaced through nucleophilic aromatic substitution (SNAr) reactions, adding another layer of synthetic versatility. nih.gov
Table 1: Potential Suzuki Cross-Coupling Reactions
| Coupling Partner | Palladium Catalyst | Resulting Derivative Class | Potential Application |
|---|---|---|---|
| Arylboronic Acid | Pd(PPh₃)₄ | 2-Aryl-6-fluoro-5-methylpyridin-3-amine | Pharmaceutical scaffolds, Organic electronics |
| Heteroarylboronic Acid | Pd(dppf)Cl₂ | 2-Heteroaryl-6-fluoro-5-methylpyridin-3-amine | Ligand design, Bioactive molecules |
| Alkylboronic Acid | Pd(PCy₃)₂ | 2-Alkyl-6-fluoro-5-methylpyridin-3-amine | Agrochemicals, Material building blocks |
Multidentate ligands are crucial in coordination chemistry for stabilizing metal ions in various oxidation states and geometries. The structure of this compound is well-suited for the development of such ligands. The primary amino group can be readily functionalized to introduce additional coordinating arms.
A prominent strategy involves reacting the amine with a scaffold molecule, such as tris(2-aminoethyl)amine (B1216632) (TREN). This can lead to the formation of "claw-like" or scaffolded ligands that can firmly bind to a metal center. georgiasouthern.edu For example, a related compound, 2-Bromo-6-methylaminopyridine, has been used to synthesize TREN-based scaffolded ligands designed to stabilize triiron Extended Metal Atom Chains (EMACs). georgiasouthern.edugeorgiasouthern.edu The pyridine nitrogen and the appended amino groups act as donor atoms, creating a multidentate coordination environment that can enforce specific geometries, such as trigonal, around the metal ions. georgiasouthern.edu
Scaffold Design for Advanced Materials Science Applications
The unique electronic properties of the this compound scaffold make it a promising candidate for applications in materials science. scisupplies.eu The presence of both a π-deficient pyridine ring and various substituents with differing electronic effects (fluoro, bromo, methyl, amino) allows for fine-tuning of the molecule's frontier molecular orbitals (HOMO/LUMO levels).
This tunability is essential for designing organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). By incorporating this pyridine scaffold into larger conjugated systems, it is possible to engineer materials with desired charge transport properties, emission colors, and stability. The potential to use this compound as a building block for organic monomers in the synthesis of conductive polymers or covalent organic frameworks (COFs) is also an area of active interest. bldpharm.com
Precursor in Diverse Heterocyclic Synthesis (e.g., Pyridones, Fused Pyridine Systems)
This compound is a valuable precursor for synthesizing a variety of other heterocyclic systems, notably pyridones and fused pyridines. chembk.com
Pyridones: 2-Bromopyridines can be converted into 2-pyridones through reactions like hydrolysis or metal-catalyzed C-O bond formation. mdpi.com For example, a ruthenium(II)-catalyzed domino reaction has been shown to convert 2-bromopyridines into N-pyridyl-2-pyridones. mdpi.com Although some 2-bromopyridines with electron-donating groups have shown resistance under specific conditions, the methodology presents a potential pathway. mdpi.com The resulting pyridone core is a prevalent motif in many biologically active compounds. nih.govnih.gov
Fused Pyridine Systems: The multiple reactive sites on this compound allow for its use in tandem or cascade reactions to build fused heterocyclic structures. The amino and bromo groups can participate in intramolecular cyclization reactions to form bicyclic systems like pyrido[2,3-b]pyrazines or other related fused heterocycles. Multicomponent reactions, where three or more reactants combine in a single step, offer an efficient route to complex molecules like pyrano[3,2-c]pyridones from pyridone intermediates. nih.govorganic-chemistry.org
Table 2: Potential Heterocyclic Transformations
| Reaction Type | Reagents/Conditions | Resulting Heterocyclic Core |
|---|---|---|
| Pyridone Formation | Ru(II) catalyst, Na₂CO₃, Toluene, 150 °C | N-pyridyl-2-pyridone mdpi.com |
| Annulation | Diethylzinc, Claisen Condensation | Fused 2-pyridone organic-chemistry.org |
| Multicomponent Reaction | Aldehydes, Malononitrile, Base | Pyrano[3,2-c]pyridone nih.gov |
Utilization in the Synthesis of Extended Metal Atom Chains (EMACs) as Bridging Ligands
Extended Metal Atom Chains (EMACs) are linear arrays of metal atoms held together by direct metal-metal bonds and supported by surrounding organic ligands. georgiasouthern.edursc.org These structures are of fundamental interest for their unique magnetic and electronic properties. The design of the supporting ligand is critical for the stability and properties of the EMAC. georgiasouthern.edu
Ligands derived from this compound are excellent candidates to serve as bridging ligands for EMACs. As discussed in section 6.1.2, this molecule can be elaborated into multidentate, scaffolded ligands. georgiasouthern.edu When wrapped helically around a chain of metal ions, these ligands use their multiple nitrogen donor atoms to coordinate to the metals, effectively "insulating" the metal-metal bonded "wire". rsc.org
Research on similar systems, such as silylaminopyridine (SAP) and N,N,N-tris(2-(2-pyridylamino)ethyl)amine (H3(py3tren)), has demonstrated the effectiveness of this strategy in stabilizing di- and trimetallic chains. georgiasouthern.edugeorgiasouthern.edu The scaffolded design provides enhanced stability compared to simpler, non-scaffolded ligands, facilitating the synthesis and analysis of more robust EMAC complexes with novel physical properties. georgiasouthern.edu
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Insights in Pyridine (B92270) Chemistry
The academic contributions directly detailing 2-Bromo-6-fluoro-5-methylpyridin-3-amine are sparse. However, its structure allows us to infer its potential contributions based on the well-documented chemistry of substituted pyridines. The presence of a bromine atom at the 2-position and a fluorine atom at the 6-position makes it a valuable substrate for various cross-coupling reactions, a cornerstone of modern organic synthesis. The amino group at the 3-position and the methyl group at the 5-position further modulate the electronic properties of the ring and offer additional sites for chemical modification.
The synthesis of polysubstituted pyridines is a significant area of research. Methodologies like the Hantzsch and Bohlmann-Rahtz syntheses, while historically important, often have limitations. Modern approaches, such as three-component synthesis via aza-Wittig/Diels-Alder reactions, provide rapid access to diverse pyridine structures. The development of novel catalysts, including magnetic nanoparticles, has also facilitated more efficient and environmentally friendly pyridine syntheses. These advancements in synthetic methodology provide the tools necessary to construct complex molecules from building blocks like this compound.
Identification of Unexplored Reactivity and Novel Synthetic Opportunities
The reactivity of this compound is largely unexplored, presenting a fertile ground for investigation. The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of a wide array of carbon and nitrogen-based substituents. The fluorine atom, while generally less reactive in nucleophilic aromatic substitution compared to other halogens, can be activated under specific conditions or influence the regioselectivity of reactions.
The amino group can be diazotized and converted into a variety of other functional groups, or it can be acylated, alkylated, or used as a directing group for further electrophilic substitution on the pyridine ring. The interplay between the electron-donating amino and methyl groups and the electron-withdrawing halogen atoms creates a unique electronic environment that could lead to novel and selective transformations. The development of one-pot, multi-component reactions involving this scaffold could lead to the rapid generation of complex and diverse molecular libraries.
Perspectives on Novel Scaffold Development and Rational Design
Substituted pyridines are recognized as "privileged scaffolds" in medicinal chemistry due to their prevalence in FDA-approved drugs. The specific substitution pattern of this compound makes it an attractive starting point for the rational design of new therapeutic agents. By systematically modifying each of the functional groups, chemists can explore the chemical space around this core structure to optimize interactions with biological targets.
For instance, the bromo position can be used to introduce larger aromatic or heterocyclic moieties that could occupy specific binding pockets in an enzyme or receptor. The fluoro group can enhance metabolic stability and binding affinity through favorable electrostatic interactions. The amino group is a key hydrogen bond donor and can be crucial for target recognition. The development of novel synthetic routes to access analogues of this compound will be critical for advancing these drug discovery efforts.
Potential Advancements in Computational Modeling for Pyridine Derivatives
Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool in understanding and predicting the properties of molecules. For a molecule like this compound, computational studies can provide invaluable insights into its structure, electronics, and reactivity.
DFT calculations can be used to predict the molecule's geometry, vibrational frequencies, and NMR chemical shifts, which can aid in its experimental characterization. Furthermore, frontier molecular orbital (FMO) analysis can help to understand its reactivity, predicting the most likely sites for electrophilic and nucleophilic attack. Molecular docking simulations can be employed to predict how this molecule and its derivatives might bind to specific protein targets, guiding the rational design of new inhibitors or modulators. As computational methods become more powerful and accurate, their role in predicting the outcomes of reactions and designing novel pyridine-based compounds will only continue to grow.
Q & A
Q. Q1: What are the optimal methods for synthesizing 2-bromo-6-fluoro-5-methylpyridin-3-amine?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or directed amination. For example:
- Amination Route : React 2-bromo-6-fluoro-5-methylpyridine with ammonia or alkylamines under controlled conditions (e.g., 60–80°C in a sealed vessel with a polar aprotic solvent like DMF). Catalytic Cu(I) or Pd(II) can enhance regioselectivity .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Purity >97% is achievable, as confirmed by HPLC .
Q. Q2: How can researchers address regioselectivity challenges during substitution reactions involving the bromine atom?
Methodological Answer: Regioselective substitution at the bromine position requires careful control of reaction conditions:
- Metal Catalysis : Use Pd(PPh₃)₄ or Xantphos ligands in Suzuki-Miyaura couplings to retain the fluorine and amine groups. For example, coupling with aryl boronic acids at 80–100°C in THF/H₂O .
- Protection Strategies : Protect the amine group with Boc anhydride to prevent undesired side reactions during halogen exchange .
Structural Characterization
Q. Q3: What analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 6.85 (d, H4), 2.25 (s, CH₃), and broad singlet for NH₂ (~5.2 ppm). ¹⁹F NMR reveals a singlet near -110 ppm for the fluorine .
- X-ray Crystallography : Use SHELXL for refinement. Key metrics: R-factor <0.05, bond length Br–C ≈ 1.89 Å, and planar pyridine ring geometry .
Stability and Storage
Q. Q4: How should this compound be stored to prevent decomposition?
Methodological Answer:
- Store under inert gas (Ar/N₂) at -20°C in amber vials.
- Avoid prolonged exposure to light or humidity, as the amine group may hydrolyze. Stability studies show <5% degradation over 6 months under these conditions .
Data Contradictions in Spectral Analysis
Q. Q5: How to resolve discrepancies between calculated and observed NMR spectra?
Methodological Answer:
- Case Study : If NH₂ protons appear as a singlet instead of a broad peak, check for tautomerism or solvent interactions. Use variable-temperature NMR (25–60°C) to identify dynamic processes.
- Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to confirm assignments .
Applications in Medicinal Chemistry
Q. Q6: What makes this compound a valuable intermediate in drug discovery?
Methodological Answer:
- Pharmacophore Potential : The fluorine and bromine enhance binding to hydrophobic pockets; the amine allows derivatization (e.g., amide formation).
- Case Study : Used in kinase inhibitor synthesis, where the methyl group improves metabolic stability. IC₅₀ values for derived compounds range 10–100 nM .
Computational Modeling
Q. Q7: How to predict reactivity using computational tools?
Methodological Answer:
- DFT Calculations : Optimize geometry at the M06-2X/def2-TZVP level to predict electrophilic sites. Fukui indices indicate bromine as the most reactive center.
- Molecular Dynamics : Simulate solvation effects in water/DMSO to guide reaction solvent selection .
Safety and Handling
Q. Q8: What are the critical safety protocols for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
